L-Glyceric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Biochemistry and Metabolism

L-glyceric acid is a crucial intermediate in the process of glycolysis, the fundamental pathway for cellular energy production in most organisms PubChem: (2S)-2,3-dihydroxypropanoic acid: . During glycolysis, glucose is broken down into pyruvate, with L-glyceric acid acting as a key step between glyceraldehyde 3-phosphate and phosphoenolpyruvate. Understanding the role of L-glyceric acid helps researchers explore cellular energy metabolism and potential targets for therapeutic intervention.

Microbiology

L-glyceric acid has been found in various microorganisms, including Synechocystis and Lotus creticus PubChem: (2S)-2,3-dihydroxypropanoic acid: . Studying its presence and metabolism in these organisms can provide insights into their physiology and potential roles in environmental processes. Additionally, L-glyceric acid may be involved in specific metabolic pathways within these microorganisms, offering research avenues into their unique functionalities.

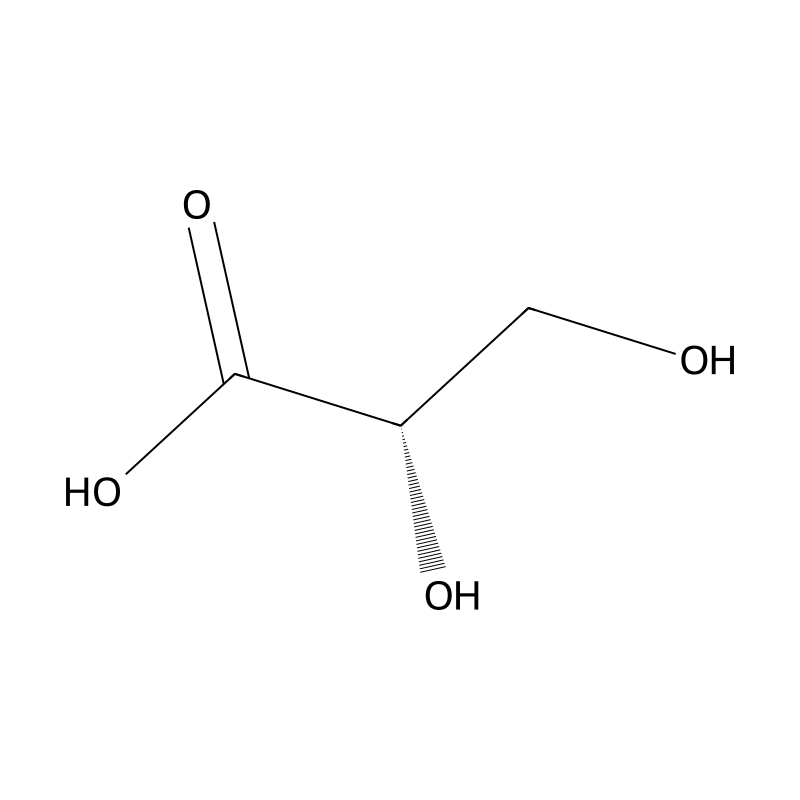

(2S)-2,3-dihydroxypropanoic acid is an organic compound with the molecular formula C₃H₆O₄ and a molecular weight of approximately 106.08 g/mol. It features a chiral center at the second carbon atom, resulting in its (2S) stereoisomer designation. The compound has a structure characterized by a carboxylic acid group and two hydroxyl groups, making it a dihydroxy derivative of propanoic acid. The presence of these functional groups contributes to its solubility in water and its potential reactivity in various chemical processes .

The structural formula can be represented as follows:

- SMILES: OCC(O)C(O)=O

- InChI: InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1

This compound is notable for its role in metabolic pathways and potential applications in biochemistry and pharmaceuticals.

- Serine's mechanism of action depends on its specific role in the body.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

- Reduction: The carboxylic acid can be reduced to primary alcohols.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

These reactions are significant for its utility in organic synthesis and biochemical applications.

(2S)-2,3-dihydroxypropanoic acid exhibits biological relevance, particularly in metabolic processes. It is involved in the metabolism of glycerol and is secreted in excess by patients suffering from conditions such as D-glyceric aciduria and D-glycerate anemia . This compound may also have implications in the biosynthesis of various biomolecules and could serve as an intermediate in metabolic pathways.

Several methods exist for synthesizing (2S)-2,3-dihydroxypropanoic acid:

- Microbial Fermentation: Certain microorganisms can convert simple sugars into (2S)-2,3-dihydroxypropanoic acid through fermentation processes.

- Chemical Synthesis: It can be synthesized through multi-step organic reactions starting from simple precursors like glycerol or other carbohydrates.

- Enzymatic Methods: Specific enzymes can catalyze the conversion of substrates into (2S)-2,3-dihydroxypropanoic acid selectively.

These methods highlight the versatility of this compound's synthesis for research and industrial applications.

(2S)-2,3-dihydroxypropanoic acid has several applications:

- Pharmaceuticals: It may serve as a building block for drug development due to its biological activity.

- Biochemical Research: Its role in metabolic pathways makes it useful for studies related to metabolism and enzymology.

- Food Industry: It could be used as a food additive or flavoring agent due to its natural occurrence in some food sources.

Interaction studies involving (2S)-2,3-dihydroxypropanoic acid focus on its effects on various biological systems:

- Enzyme Inhibition: Research indicates that it may interact with specific enzymes involved in metabolic pathways.

- Transport Mechanisms: Studies have explored how this compound is absorbed and transported within biological systems, influencing its bioavailability and efficacy.

Understanding these interactions is crucial for evaluating its potential therapeutic uses.

Several compounds share structural similarities with (2S)-2,3-dihydroxypropanoic acid. Here are some notable examples:

| Compound Name | Structural Formula | Similarity Index |

|---|---|---|

| (2R)-2,3-Dihydroxypropanoic Acid | C₃H₆O₄ | 0.89 |

| (2R,3R)-Dihydroxysuccinic Acid | C₄H₆O₆ | 0.83 |

| Sodium (S)-2-Hydroxypropanoate | C₃H₇NaO₄ | 0.85 |

| Calcium 2,3-Dihydroxypropanoate | C₃H₆CaO₄ | 0.83 |

| (2S,3S)-Dihydroxysuccinic Acid | C₄H₆O₆ | 0.83 |

Biotechnological Synthesis via Microbial Pathways

Gluconobacter and Acetobacter Species as Biosynthetic Agents

Gluconobacter and Acetobacter species represent the primary microbial platforms for biotechnological production of (2S)-2,3-dihydroxypropanoic acid, commonly known as L-glyceric acid [10] [14]. These acetic acid bacteria possess distinctive metabolic capabilities that enable efficient conversion of glycerol feedstock into glyceric acid through oxidative fermentation processes [19].

Among the Gluconobacter species, Gluconobacter frateurii NBRC103465 demonstrates exceptional production capabilities, accumulating 136.5 grams per liter of glyceric acid with a 72% D-glyceric acid enantiomeric excess in culture broth [10] [14]. This strain exhibits remarkable stability throughout the fermentation process and maintains consistent production rates under optimized conditions [10]. The fermentation characteristics of G. frateurii include optimal performance at an aeration rate of 0.5 volume per volume per minute in five-liter jar fermentors [10].

Acetobacter tropicalis NBRC16470 represents another highly effective biosynthetic agent, producing 101.8 grams per liter of D-glyceric acid with an impressive 99% enantiomeric excess [10] [14]. This strain requires higher aeration rates of 2.5 volume per volume per minute for optimal performance but demonstrates superior stereoselectivity compared to Gluconobacter species [10]. The strain characteristics include some phenotypic variability, which requires careful monitoring during production processes [10].

Screening studies of 162 acetic acid bacterial strains revealed significant variations in productivity patterns and enantiomeric compositions among different species [10] [14]. The natural strains belonging to Gluconobacter showed high membrane-bound glucose dehydrogenase activity and low activity in gluconate dehydrogenase and glycerol dehydrogenase, whereas Acetobacter malorum strains presented low activity in all three enzyme systems [5] [36].

| Species | Strain | Glyceric Acid Production (g/L) | Enantiomeric Excess (%) | Aeration Rate (vvm) | Fermentation Time |

|---|---|---|---|---|---|

| Gluconobacter frateurii | NBRC103465 | 136.5 | 72 (D-form) | 0.5 | 6 days |

| Acetobacter tropicalis | NBRC16470 | 101.8 | 99 (D-form) | 2.5 | 6 days |

| Gluconobacter oxydans | IFO12528 | 17.1 | Not specified | Not specified | 4 days |

The metabolic capabilities of these bacteria stem from their incomplete oxidation pathways, which result in accumulation of organic acids as final products rather than complete mineralization to carbon dioxide and water [9] [24]. This characteristic makes them particularly suitable for industrial biotechnological applications where specific organic acid products are desired [24].

Enzyme-Catalyzed Oxidation of Glycerol

The enzymatic machinery responsible for glyceric acid production involves membrane-bound alcohol dehydrogenases that catalyze the oxidation of glycerol through specific biochemical pathways [10] [19]. Gene disruption analysis using Gluconobacter oxydans IFO12528 revealed that the membrane-bound alcohol dehydrogenase-encoding gene (adhA) is essential for glyceric acid production [10] [19].

Purified membrane-bound alcohol dehydrogenase from G. oxydans IFO12528 demonstrates specific catalytic activity toward glycerol oxidation [10] [19]. The enzyme exhibits concentration-dependent activity, with higher dehydrogenase activity observed within the glycerol concentration range of 6 to 20% weight per volume [10] [19]. This concentration dependency explains why higher initial glycerol concentrations of 15 to 20% weight per volume are crucial factors in glyceric acid production [10].

The enzymatic reaction mechanism involves the oxidation of glycerol to glyceraldehyde as an intermediate product, followed by further oxidation to glyceric acid [10] [11]. When 20% weight per volume glycerol serves as substrate, 1 gram per liter of glyceraldehyde can be detected during the reaction process [10]. This two-step oxidation pathway represents the fundamental biochemical route for glyceric acid biosynthesis [11].

Membrane-bound dehydrogenases in acetic acid bacteria function as quinoprotein-cytochrome complexes, utilizing pyrroloquinoline quinone as a cofactor [32]. The membrane-bound alcohol dehydrogenase from Gluconobacter species can oxidize ethanol, D-glucose, gluconic acid, D-sorbitol, and glycerol into their corresponding oxidized products [32]. In contrast, membrane-bound alcohol dehydrogenase from Acetobacter or Komagataeibacter species demonstrates more limited substrate specificity, primarily oxidizing ethanol with minimal activity toward other substrates [32].

Enhanced enzyme activity can be achieved through genetic engineering approaches [17]. Overexpression of adhS, which encodes the AdhS subunit of membrane-bound alcohol dehydrogenase, promotes transfer of the AdhA subunit from the periplasmic space to the periplasmic membrane surface [17]. This modification increases the amount of active membrane-bound alcohol dehydrogenase, enhancing activity up to 1.96-fold and increasing glyceric acid production by 7.6-fold [17].

| Enzyme Component | Function | Effect of Overexpression | Activity Enhancement |

|---|---|---|---|

| AdhA subunit | Primary dehydrogenase | Membrane surface localization | 1.96-fold increase |

| AdhS subunit | Membrane anchoring | Enhanced AdhA transfer | 7.6-fold glyceric acid increase |

| AdhB subunit | Electron transfer | Maintains electron transport | Maintains baseline activity |

The specificity of membrane-bound alcohol dehydrogenase toward glycerol was historically underestimated due to testing under suboptimal substrate concentrations [10] [19]. Early studies using relatively low glycerol concentrations of approximately 1% weight per volume failed to detect significant activity, leading to the misconception that this enzyme does not catalyze glycerol oxidation [10] [19]. However, investigations using higher glycerol concentrations demonstrated clear enzymatic activity, establishing the importance of substrate concentration in enzyme function assessment [10] [19].

Chemical Synthesis Approaches

Catalytic Oxidation of Glycerol

Chemical synthesis of (2S)-2,3-dihydroxypropanoic acid through catalytic oxidation represents a promising alternative to biotechnological approaches, offering potential advantages in terms of reaction control and product purity [13] [16]. Heterogeneous catalysts, particularly those based on platinum and gold nanoparticles, demonstrate significant activity for glycerol oxidation under mild reaction conditions [27] [28].

Gold-based catalysts supported on various oxide materials exhibit remarkable selectivity toward glyceric acid formation during glycerol oxidation [27] [29]. Supported gold catalysts with 4% weight loading on different supports including cerium dioxide, cerium dioxide/titanium dioxide, magnesium oxide, magnesium oxide/titanium dioxide, lanthanum oxide, and lanthanum oxide/titanium dioxide demonstrate full glycerol conversion with selectivity between 38% and 68% to sodium glycerate [27]. The combined effect of gold particle size and support basicity determines catalytic activity and selectivity [27].

Platinum-promoted gold catalysts provide enhanced performance characteristics compared to monometallic systems [28]. The addition of platinum to gold/aluminum oxide catalysts reduces catalytic activity initially but significantly decreases the rate of deactivation, resulting in higher overall glycerol conversion [28]. Platinum promotion favors formation of the desired glyceric acid product while maintaining catalyst stability throughout extended reaction periods [28].

Bimetallic gold-platinum catalysts demonstrate superior selectivity toward glyceric acid compared to gold-palladium systems [29]. The platinum component enhances the oxidation pathway specificity, directing the reaction toward glyceric acid rather than alternative oxidation products [29]. This selectivity enhancement makes platinum-promoted gold catalysts particularly attractive for industrial applications where high product purity is essential [29].

Advanced catalyst design incorporating atomic platinum sites with platinum clusters achieves exceptional performance in glycerol oxidation [30]. The cascade synergistic catalysis strategy involves enhanced carbon-hydrogen bond activation on atomic platinum sites combined with oxygen-hydrogen activation on platinum clusters [30]. This dual-site mechanism enables glycerol conversion of 90.0% with glyceric acid selectivity of 80.2% [30].

| Catalyst System | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Reaction Conditions | Support Material |

|---|---|---|---|---|

| Au/CeO₂ | 100 | 55 | Base-free, mild temperature | Cerium dioxide |

| Au/MgO/TiO₂ | 100 | 68 | Alkaline conditions | Mixed oxide |

| Au-Pt/Al₂O₃ | 55 | Enhanced | 60°C, atmospheric pressure | Aluminum oxide |

| Pt₁+Ptₙ/Cu-CuZrOₓ | 90.0 | 80.2 | Cascade catalysis | Copper-zirconium oxide |

The reaction mechanism for catalytic glycerol oxidation involves initial dehydrogenation of primary hydroxyl groups to form glyceraldehyde, followed by oxidation to glyceric acid [30]. The presence of alkaline conditions facilitates the initial deprotonation step, which is essential for alcohol oxidation over gold catalysts [27]. However, base-free conditions can be achieved with appropriately designed catalyst systems, eliminating the need for homogeneous bases and simplifying product separation [13].

Continuous flow reactor systems enable sustained glycerol oxidation with maintained catalyst activity over extended periods [16]. Gold nanoparticles dispersed on aluminum oxide supports demonstrate stable performance for continuous glyceric acid production, with average turnover frequencies of 67.5 per hour [16]. The continuous process eliminates batch-to-batch variations and enables consistent product quality [16].

Polycondensation and Ring-Opening Polymerization Techniques

Polycondensation methodologies provide alternative synthetic routes to (2S)-2,3-dihydroxypropanoic acid through polymer intermediate formation followed by depolymerization processes [15]. These techniques involve the formation of polymeric glyceric acid derivatives through condensation reactions, which can subsequently be hydrolyzed to yield the target compound [15].

The polycondensation process typically involves heating glyceric acid at elevated temperatures under reduced pressure conditions [15]. Initial heating at atmospheric pressure at temperatures of 175 to 185°C continues until water ceases to distill from the reaction mixture [15]. Subsequently, pressure reduction while maintaining elevated temperature promotes further condensation and polymer formation [15].

Ring-opening polymerization represents a more controlled approach to polymer formation using cyclic glyceric acid derivatives [15]. This methodology involves the preparation of cyclic diesters through thermal dehydration processes, followed by catalytic ring-opening polymerization to generate high molecular weight polymers [15]. The resulting polymers can serve as precursors for glyceric acid production through controlled hydrolysis reactions [15].

Catalytic systems for ring-opening polymerization include antimony compounds such as antimony trioxide and antimony trihalides, zinc compounds including zinc lactate, and tin compounds such as stannous octoate [15]. Stannous octoate represents the most commonly used initiator due to its approval by regulatory agencies as a food stabilizer [15]. Alternative catalysts including aluminum isopropoxide, calcium acetylacetonate, and lanthanide alkoxides such as yttrium isopropoxide have also demonstrated effectiveness [15].

The polymerization procedure involves adding catalytic amounts of initiator to the cyclic precursor under nitrogen atmosphere at temperatures of 195°C [15]. The reaction proceeds for approximately two hours, followed by temperature elevation to 230°C for thirty minutes [15]. After solidification, the resulting high molecular weight polymer can be isolated and subjected to controlled hydrolysis for glyceric acid recovery [15].

| Polymerization Method | Temperature (°C) | Pressure Conditions | Catalyst System | Polymer Molecular Weight |

|---|---|---|---|---|

| Polycondensation | 175-185 | Atmospheric to reduced | None required | Low |

| Ring-opening | 195-230 | Nitrogen atmosphere | Stannous octoate | High |

| Solid-state | Variable | Reduced pressure | Antimony compounds | Variable |

Industrial-Scale Production Challenges and Innovations

Industrial-scale production of (2S)-2,3-dihydroxypropanoic acid faces several significant challenges related to process optimization, downstream processing, and economic viability [22] [26]. The transition from laboratory-scale synthesis to commercial production requires addressing issues of scalability, product recovery, and process economics [35].

Fermentation optimization represents a critical aspect of industrial production, requiring precise control of multiple process parameters [22]. The optimization of initial glycerol concentration and aeration rate provides yields exceeding 80 grams per liter of D-glyceric acid using Gluconobacter frateurii strains [22]. Process optimization studies demonstrate that aeration rate, temperature, pH, and substrate concentration all significantly influence production efficiency and product quality [22].

Downstream processing innovations focus on efficient recovery and purification of glyceric acid from complex fermentation broths [35]. Two-stage electrodialysis methods provide effective solutions for glyceric acid concentration and purification [35]. The first stage involves desalting electrodialysis using ion-exchange membranes to concentrate glycerate solutions, with efficiency improving as initial glycerate concentration increases from 30 to 130 grams per liter [35].

The second stage employs water-splitting electrodialysis with bipolar membranes to convert concentrated glycerate into free glyceric acid [35]. Using culture broth containing 68.6 grams per liter of D-glycerate, final D-glyceric acid concentrations of 116 grams per liter can be achieved through the two-stage electrodialysis process [35]. Total energy consumption for concentration and electroconversion amounts to approximately 0.92 kilowatt-hours per kilogram of D-glyceric acid [35].

Crystallization processes enable further purification and product isolation [10]. Concentration of glycerate solutions from 136.5 grams per liter to 236.5 grams per liter can be achieved through desalting electrodialysis in 140 minutes of operation [10]. From 50 milliliters of concentrated solution, 9.35 grams of glyceric acid calcium salt can be obtained through crystallization processes [10].

Process intensification strategies address energy efficiency and production cost reduction [26]. Novel integrated processes combining vacuum distillation with dividing wall columns enable separation of thermal-sensitive products at temperatures below their decomposition points [26]. These intensified processes provide up to 61.3% increase in energy efficiency and 47.9% reduction in total production costs compared to conventional processes [26].

| Process Stage | Challenge | Innovation | Performance Improvement |

|---|---|---|---|

| Fermentation | Yield optimization | Parameter control | >80 g/L production |

| Concentration | Energy efficiency | Electrodialysis | 0.92 kWh/kg energy use |

| Purification | Product isolation | Crystallization | 9.35 g from 50 mL |

| Integration | Cost reduction | Process intensification | 47.9% cost reduction |

Scale-up manufacturing requires robust process technologies that maintain product consistency across production batches [41]. Inline processing techniques and continuous manufacturing approaches provide solutions for industrial-scale production while maintaining quality standards [41]. Downstream processing technologies including tangential flow filtration and specialized concentration methods enable efficient product recovery at industrial scales [41].

Glycolytic Intermediates: 2-Phosphoglycerate and 3-Phosphoglycerate

(2S)-2,3-dihydroxypropanoic acid, commonly known as L-glyceric acid, plays a crucial role in central carbon metabolism through its phosphorylated derivatives, 2-phosphoglycerate and 3-phosphoglycerate [1] [2]. These compounds represent key intermediates in the glycolytic pathway, the fundamental metabolic route for cellular energy production in most organisms .

The subsequent conversion of 3-phosphoglycerate to 2-phosphoglycerate occurs through the action of phosphoglycerate mutase, an isomerase enzyme that catalyzes the internal transfer of the phosphate group from the C-3 carbon to the C-2 carbon [7] [8]. This isomerization reaction is essential for the continuation of glycolysis, as 2-phosphoglycerate serves as the substrate for enolase in step 9 of the pathway [9] [10]. The phosphoglycerate mutase enzyme exists in two distinct forms: a cofactor-dependent variant that requires 2,3-bisphosphoglycerate and a cofactor-independent variant that utilizes manganese ions [8] [7].

The glycolytic intermediates derived from L-glyceric acid demonstrate remarkable metabolic versatility. Beyond their role in energy production, these compounds serve as branch points for numerous biosynthetic pathways [11] [12]. The 3-phosphoglycerate intermediate can be diverted into the serine biosynthesis pathway, where it undergoes conversion to phosphohydroxypyruvate through phosphoglycerate dehydrogenase, subsequently forming phosphoserine and ultimately serine [13] [14]. This branching represents a critical link between central carbon metabolism and amino acid biosynthesis [15] [16].

Connections to Serine and Glycine Biosynthesis

The metabolic connections between L-glyceric acid and serine-glycine biosynthesis represent fundamental pathways that link carbon and nitrogen metabolism [17] [18]. Serine biosynthesis from 3-phosphoglycerate proceeds through a well-characterized three-step pathway that begins with the oxidation of 3-phosphoglycerate to phosphohydroxypyruvate [14] [15]. This initial step is catalyzed by phosphoglycerate dehydrogenase, which couples the oxidation reaction with the reduction of nicotinamide adenine dinucleotide [13].

The phosphorylated serine pathway operates primarily in plastids and involves the formation of phosphohydroxypyruvate as an intermediate metabolite [17]. Following the initial oxidation step, phosphoserine aminotransferase catalyzes the transamination of phosphohydroxypyruvate to form phosphoserine, utilizing glutamate as the amino donor [13] [14]. The final step involves phosphoserine phosphatase, which hydrolyzes phosphoserine to yield free serine and inorganic phosphate [17].

In contrast to the phosphorylated pathway, the glycerate-serine non-phosphorylated pathway represents an alternative route that can be considered as the reversal of the second half of the photorespiratory glycolate pathway [17]. This pathway initiates with the formation of glycerate from 3-phosphoglycerate through the action of phosphoglycerate phosphatase, followed by the conversion of glycerate to hydroxypyruvate and subsequently to serine [17]. The glycerate kinase enzyme plays a crucial role in this pathway by catalyzing the phosphorylation of glycerate to form 2-phosphoglycerate, thereby linking the non-phosphorylated serine pathway back to central carbon metabolism [19] [20].

Glycine biosynthesis occurs primarily through the serine hydroxymethyltransferase reaction, which catalyzes the conversion of serine to glycine while simultaneously producing N5,N10-methylene tetrahydrofolate [13] [14]. This reaction is catalyzed by two distinct isoforms: the mitochondrial serine hydroxymethyltransferase 1 and the cytosolic serine hydroxymethyltransferase 2 [18] [13]. The cytosolic isoform serves as the major source of glycine production under serine-rich conditions, while the mitochondrial isoform preferentially catalyzes serine synthesis from glycine under conditions of serine starvation [18].

Enzymatic Catalysis and Regulation

Glycerate Kinase (GLYCTK) and Glyoxylate Reductase (GRHPR) Mechanisms

Glycerate kinase, encoded by the GLYCTK gene, represents a member of the glycerate kinase type-2 family and catalyzes the phosphorylation of D-glycerate to form 2-phosphoglycerate [21] [22]. The enzyme mechanism involves the direct transfer of the γ-phosphate group from adenosine triphosphate to the C-2 hydroxyl group of glycerate, requiring magnesium ions as essential cofactors [19] [23]. Detailed structural and biochemical studies have identified two critical active site residues, lysine-47 and arginine-325, which are highly conserved across the glycerate kinase type-2 family and essential for catalytic activity [19].

The enzymatic mechanism of glycerate kinase proceeds through a sequential ordered mechanism where substrate binding occurs in a specific sequence [19]. Initial substrate recognition involves the coordination of D-glycerate to the active site, followed by the binding of the adenosine triphosphate-magnesium complex [24]. The phosphoryl transfer reaction occurs through a direct in-line transfer mechanism, with the magnesium ions providing essential electrostatic stabilization of the negative charges developed during the transition state [19]. Product release follows a sequential pattern, with 2-phosphoglycerate released before adenosine diphosphate [20].

Glyoxylate reductase/hydroxypyruvate reductase, encoded by the GRHPR gene, exhibits dual enzymatic activities that are crucial for glyoxylate detoxification and serine metabolism [25] [26]. The enzyme catalyzes the nicotinamide adenine dinucleotide-dependent reduction of glyoxylate to glycolate, preventing the accumulation of this potentially toxic intermediate [27] [28]. Additionally, the enzyme facilitates the reduction of hydroxypyruvate to D-glycerate, contributing to the serine degradation pathway [26] [29].

The catalytic mechanism of glyoxylate reductase involves substrate trafficking through a tunnel system that connects the active site to the protein surface [29]. Structural studies have identified leucine-53 and tryptophan-138 as gatekeeper residues that control substrate access to the active site [29]. The enzyme exhibits remarkable substrate specificity, with the ability to accommodate both glyoxylate and hydroxypyruvate through conformational changes that optimize the active site geometry for each substrate [29]. The dual cofactor specificity for both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate provides metabolic flexibility under varying cellular redox conditions [26] [27].

Mitochondrial vs. Cytosolic Metabolic Compartmentalization

The subcellular compartmentalization of enzymes involved in L-glyceric acid metabolism represents a critical aspect of metabolic regulation and pathway coordination [20] [30]. Glycerate kinase demonstrates a unique dual localization pattern, with approximately 72% of the enzyme activity residing in mitochondria and 26% in the cytosol [20]. This distribution is not static but responds dynamically to nutritional conditions, particularly dietary protein levels [20].

Studies utilizing differential centrifugation and sucrose density gradient analysis have revealed that mitochondrial glycerate kinase is predominantly associated with the inner mitochondrial membrane and matrix [20]. The intramitochondrial localization suggests a physiological role in gluconeogenesis from serine via the hydroxypyruvate pathway [20]. Dietary protein levels selectively induce mitochondrial glycerate kinase activity, supporting its function in amino acid catabolism and glucose production [20].

The regulatory mechanism controlling glycerate kinase distribution between mitochondria and cytosol involves post-translational modifications and protein translocation machinery [20]. Despite their different subcellular localizations, both mitochondrial and cytosolic forms of glycerate kinase exhibit identical kinetic properties, thermal stability, molecular size, and electrophoretic mobility, suggesting they originate from the same genetic information [20]. This indicates that subcellular targeting occurs through specific signal sequences or protein-protein interactions rather than through expression of distinct isoforms [30].

Serine-pyruvate aminotransferase and hydroxypyruvate reductase, two additional enzymes in the serine degradation pathway, are predominantly localized to the mitochondrial inner membrane and matrix [19] [30]. This compartmentalization facilitates the coordinated metabolism of serine-derived intermediates within the mitochondrial matrix, where the initial steps of serine catabolism occur [19]. The mitochondrial localization of these enzymes creates a metabolic microenvironment that favors the sequential conversion of serine to hydroxypyruvate and subsequently to D-glycerate [30].

In contrast, D-glycerate dehydrogenase exhibits exclusive cytosolic localization, creating a metabolic compartmentalization that requires the transport of intermediates across the mitochondrial membrane [30]. This spatial separation suggests a cooperative mechanism between mitochondrial and cytosolic metabolism, where D-glycerate produced in mitochondria must be transported to the cytosol for further oxidation to hydroxypyruvate [30]. The transport mechanisms for these intermediates across mitochondrial membranes remain an active area of investigation, with potential involvement of specific carrier proteins [30].

Pathological Implications

L-Glyceric Aciduria: Genetic Mutations and Clinical Manifestations

L-glyceric aciduria, also known as D-glyceric acidemia or glycerate kinase deficiency, represents a rare autosomal recessive disorder caused by mutations in the GLYCTK gene [31] [32]. This condition results from deficient activity of glycerate kinase, the enzyme responsible for converting D-glycerate to 2-phosphoglycerate in the serine degradation pathway [31] [21]. The enzymatic deficiency leads to the accumulation of D-glycerate in bodily fluids and tissues, which can be detected through laboratory analysis of organic acids in blood plasma and urine [31] [32].

The clinical manifestations of L-glyceric aciduria encompass a broad spectrum of neurological and developmental abnormalities, with symptoms typically presenting after birth but potentially manifesting at any age [32]. Progressive neurological impairment represents the most consistent clinical feature, often accompanied by seizures, failure to thrive, and intellectual disability [32]. Patients frequently exhibit developmental delays, including mild speech delays and psychomotor retardation, which can significantly impact long-term developmental outcomes [32].

Severe cases of L-glyceric aciduria may present with progressive encephalopathy, characterized by deteriorating brain function and increasing neurological deficits [32]. Additional clinical features include spasticity with abnormal increases in muscle tone, microcephaly with abnormally small head circumference, and behavioral abnormalities that vary among affected individuals [32]. Sensorineural hearing impairment may develop progressively, while chronic metabolic acidosis and aminoaciduria represent consistent biochemical abnormalities [32].

The pathophysiological mechanisms underlying the clinical manifestations involve the disruption of serine catabolism and related metabolic pathways [31] [33]. The accumulation of D-glycerate interferes with normal cellular metabolism, particularly affecting energy production and neurotransmitter synthesis [32]. The brain appears particularly vulnerable to these metabolic disruptions, explaining the predominance of neurological symptoms in affected patients [33].

Hyperoxaluria Type II: Oxalate Overproduction Mechanisms

Primary hyperoxaluria type II, also known as L-glyceric aciduria in the context of oxalate metabolism, results from mutations in the GRHPR gene encoding glyoxylate reductase/hydroxypyruvate reductase [25] [26]. This condition is characterized by the excessive urinary excretion of both oxalate and L-glycerate, leading to nephrolithiasis, nephrocalcinosis, and potentially fatal systemic oxalosis [34] [35]. The enzyme deficiency disrupts the normal detoxification of glyoxylate, resulting in its conversion to oxalate through alternative pathways [27] [36].

The molecular basis of hyperoxaluria type II involves the impaired conversion of glyoxylate to glycolate, which normally prevents oxalate overproduction [25] [27]. When glyoxylate reductase activity is deficient, accumulated glyoxylate undergoes oxidation by hepatic lactate dehydrogenase to form oxalate [36] [37]. This alternative pathway represents a critical pathogenic mechanism, as oxalate cannot be further metabolized in humans and must be excreted through the kidneys [35] [36].

The oxalate overproduction mechanism in hyperoxaluria type II also involves the disruption of hydroxypyruvate metabolism [38] [39]. Hydroxypyruvate, which normally undergoes reduction to D-glycerate through glyoxylate reductase/hydroxypyruvate reductase, may instead be converted to oxalate through decarboxylation at the carbon-1 position [38]. This decarboxylation reaction occurs primarily in mitochondria and represents an additional source of oxalate production in affected patients [38].

The pathological consequences of oxalate overproduction begin with recurrent kidney stone formation due to calcium oxalate precipitation [35] [40]. Progressive nephrocalcinosis results from chronic calcium oxalate deposition in kidney tissue, leading to inflammation, fibrosis, and eventual nephron loss [34] [40]. As kidney function deteriorates and glomerular filtration rate decreases below 30-45 milliliters per minute, systemic oxalosis develops with calcium oxalate crystal deposition in multiple organs including bone, heart, blood vessels, eyes, and skin [35] [40].

The cardiovascular complications of hyperoxaluria type II include restrictive cardiomyopathy resulting from myocardial oxalate deposition [40]. Bone involvement manifests as oxalate deposits causing bone pain and increased fracture risk [35]. Subcutaneous calcified nodules may develop as visible manifestations of systemic oxalate accumulation [40]. Retinal oxalate deposits can lead to progressive visual impairment, representing another serious complication of the systemic disease [35].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types